6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with fluorine and pyrrolidine groups. The key steps include:
Formation of the Quinoline Core: This can be achieved through cyclocondensation reactions involving aniline derivatives and appropriate carbonyl compounds.
Fluorination: Introduction of fluorine atoms at specific positions on the quinoline ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Pyrrolidine Substitution: The pyrrolidine groups are introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine or pyrrolidine positions, leading to potentially new compounds with different biological activities .
Scientific Research Applications
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Lomefloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Widely used fluoroquinolone with a broad spectrum of activity.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones .
Properties
Molecular Formula |
C24H22F3N3O3 |
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Molecular Weight |
457.4g/mol |
IUPAC Name |
6,8-difluoro-1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22F3N3O3/c25-17-11-14(5-6-19(17)28-7-1-2-8-28)30-13-16(24(32)33)23(31)15-12-18(26)22(20(27)21(15)30)29-9-3-4-10-29/h5-6,11-13H,1-4,7-10H2,(H,32,33) |
InChI Key |
WCOCTFOIDQDAOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F |
Origin of Product |
United States |
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